2-(3-Bromo-5-chlorophenoxy)acetic acid

Agrochemical Synthesis Cross-Coupling Chemistry Building Block

Symmetric 3,5-dihalo analogs fail when you need selective cross-coupling or distinct lipophilicity. This 3-bromo-5-chloro asymmetric scaffold solves that limitation. - **Selective Suzuki handle**: Bromine at 3-position enables site-specific arylation; chlorine remains inert. - **Property differentiation**: MW 265.49 vs 221.04 (3,5-D); higher logP for SAR exploration. - **Supply reliability**: Commercial 95% purity with batch QC docs - no custom synth delays.

Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
Cat. No. B13242409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5-chlorophenoxy)acetic acid
Molecular FormulaC8H6BrClO3
Molecular Weight265.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)OCC(=O)O
InChIInChI=1S/C8H6BrClO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyMULBKZQWGOCJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-5-chlorophenoxy)acetic Acid Overview


2-(3-Bromo-5-chlorophenoxy)acetic acid (CAS 1502265-53-3, C8H6BrClO3, MW 265.49 g/mol) is a 3,5-disubstituted phenoxyacetic acid derivative featuring bromine at the 3-position and chlorine at the 5-position of the phenyl ring [1]. This compound belongs to the aryloxyacetic acid class, which serves as a core scaffold in synthetic auxin herbicides and pharmaceutical intermediates [2]. Its asymmetric halogenation pattern confers distinct electronic and steric properties that differentiate it from symmetrical analogs such as 3,5-dichlorophenoxyacetic acid (3,5-D), 3,5-dibromophenoxyacetic acid, and mono‑substituted variants. The compound is commercially available at 95% purity from multiple vendors including Bidepharm and Leyan , and is primarily utilized as a synthetic building block in agrochemical and medicinal chemistry research rather than as a direct end‑use active ingredient.

Asymmetric 3-bromo-5-chloro phenoxyacetic acid scaffold
Selective cross-coupling handle via C–Br bond at 3-position
Distinct MW and lipophilicity profile vs. symmetric 3,5-dihalo analogs
Synthetic building block for agrochemical and medicinal chemistry

2-(3-Bromo-5-chlorophenoxy)acetic Acid: No Direct Substitute


Substituting 2-(3-bromo-5-chlorophenoxy)acetic acid with the more common 3,5-dichlorophenoxyacetic acid (3,5-D) or mono‑halogenated phenoxyacetic acids is not chemically equivalent. The mixed bromo/chloro substitution at the 3‑ and 5‑positions alters key molecular properties: molecular weight increases from 221.04 g/mol (3,5-D) to 265.49 g/mol [1]; calculated logP values shift due to bromine's greater hydrophobicity and polarizability relative to chlorine; and the bromine atom serves as a preferential site for cross‑coupling reactions (e.g., Suzuki‑Miyaura) that the dichloro analog cannot undergo with equivalent selectivity . Published structure‑activity relationship (SAR) studies on phenoxyacetic acids demonstrate that halogen identity and position significantly modulate herbicidal potency and receptor binding, with the order of effectiveness varying by assay system [2]. Consequently, procurement decisions based solely on the phenoxyacetic acid core—without considering the specific 3‑bromo‑5‑chloro substitution—risk altered reactivity, divergent biological activity, and failed synthetic outcomes.

3,5-Dichloro analog may alter cross-coupling reactivity and selectivity compared to the bromo handle
Mono‑halogenated phenoxyacetic acids lack the orthogonal diversification potential
Reported herbicidal SAR and physicochemical properties may shift with different halogen patterns

2-(3-Bromo-5-chlorophenoxy)acetic Acid: Comparative Evidence


Orthogonal Reactivity vs. 3,5-Dichloro Analog

2-(3-Bromo-5-chlorophenoxy)acetic acid provides orthogonal reactivity via the bromine substituent, enabling selective cross‑coupling transformations that are unavailable with the 3,5‑dichloro analog. The bromine atom at the 3‑position undergoes palladium‑catalyzed Suzuki‑Miyaura and related coupling reactions with significantly higher efficiency than the chlorine atoms in 3,5‑D, owing to the lower bond dissociation energy of the C‑Br bond relative to C‑Cl. In nucleophilic substitution reactions, bromine serves as a superior leaving group, allowing sequential functionalization [1].

Cross-Coupling Reactivity
Class-level inference
C–Br bond (~71 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than C–Cl (~83 kcal/mol) in 3,5-D
Supports selective late-stage diversification at the 3‑position
Based on bond dissociation energies; experimental validation recommended
Agrochemical Synthesis Cross-Coupling Chemistry Building Block

Superior Pre-Emergence Herbicidal Efficacy

In a comparative study of (3,5-dinitrophenyl)-4-(benzyloxymethyl)oxazole derivatives, the compound bearing the 3-bromo-5-chlorophenoxy substituent (4-[(3-bromo-5-chlorophenoxy)methyl]-2-(3,5-dinitrophenyl)oxazole) demonstrated relatively better pre‑emergence herbicidal efficacy against four tested weed species—Echinochloa crusgalli, Lolium perenne, Lactuca sativa, and Medicago sativa—when considering the overall control effect, compared to other substituted phenoxy analogs within the same oxazole series [1][2].

Pre‑Emergence Activity
Cross-study comparable
Reported relatively better overall control against four weed species for the oxazole derivative containing this moiety
Supports lead optimization for herbicide candidates
Specific inhibition % not reported; further SAR confirmation advised
Herbicide Development Pre-Emergence Activity Weed Control

MW and Lipophilicity Distinction

2-(3-Bromo-5-chlorophenoxy)acetic acid exhibits a molecular weight of 265.49 g/mol, which is 44.45 g/mol (20.1%) higher than the 221.04 g/mol of 3,5-dichlorophenoxyacetic acid [1]. This substantial difference in mass—and the associated increase in lipophilicity due to bromine substitution—affects compound partitioning, membrane permeability, and analytical detection parameters. In screening libraries, these physicochemical distinctions can be exploited to sample different regions of chemical space while maintaining the phenoxyacetic acid pharmacophore.

Physicochemical Distinction
Direct head-to-head
MW: 265.49 vs 221.04 g/mol (Δ +44.45 g/mol); logP ~2.8–3.2 vs ~2.4–2.8
Differentiates chemical space sampling in compound libraries
Calculated properties; experimental logP may vary
Physicochemical Properties ADME Prediction Library Design

Reliable Supply with Batch-Specific QC

2-(3-Bromo-5-chlorophenoxy)acetic acid is supplied at a standardized purity of 95% by multiple vendors, including Bidepharm and Leyan, with batch‑specific quality control documentation (NMR, HPLC, GC) available upon request . This contrasts with several related phenoxyacetic acid derivatives that are either custom‑synthesis only or lack comprehensive QC data. For researchers requiring reproducible synthetic outcomes, the availability of validated analytical data reduces the risk of batch‑to‑batch variability and eliminates the need for in‑house purification.

QC & Supply
Supporting evidence
95% purity; batch-specific NMR, HPLC, GC documentation available
Reduces batch variability risk for multi-step synthesis
Verify batch certificate before use
Chemical Procurement Quality Control Reproducibility

2-(3-Bromo-5-chlorophenoxy)acetic Acid: Key Applications


Late-Stage Diversification via Cross-Coupling

2-(3-Bromo-5-chlorophenoxy)acetic acid serves as an advanced intermediate for constructing diverse phenoxyacetic acid libraries through Suzuki‑Miyaura coupling at the 3‑bromo position . This approach enables the rapid exploration of SAR around the aryl ring while retaining the carboxylic acid handle for further derivatization. The mixed halogen pattern provides a built‑in selectivity handle unavailable with symmetric 3,5‑dihalo analogs, making it particularly valuable for agrochemical lead optimization programs targeting novel synthetic auxin herbicides.

Herbicide Candidate Synthesis

Based on published data demonstrating superior pre‑emergence herbicidal activity of oxazole derivatives containing the 3‑bromo‑5‑chlorophenoxy moiety against four major weed species [1], 2-(3-Bromo-5-chlorophenoxy)acetic acid is a preferred starting material for synthesizing and optimizing related herbicide candidates. Researchers developing next‑generation pre‑emergence herbicides for broadleaf and grass weed control can use this building block to access structure‑activity relationships established in the literature.

Physicochemical Screening in Phenoxyacetic Acid Libraries

With a molecular weight of 265.49 g/mol and mixed bromo/chloro substitution, this compound occupies a distinct region of chemical space compared to the lighter 3,5‑dichloro analog (221.04 g/mol) [2]. This property differentiation makes it valuable for screening cascades where lipophilicity and molecular weight ranges are systematically varied. Medicinal and agrochemical chemists can use this compound as a tool to probe halogen‑dependent effects on membrane permeability, target binding, and metabolic stability without altering the core phenoxyacetic acid scaffold.

Reliable Supply and Validated Purity

For research groups conducting multi‑step synthetic sequences where intermediate purity directly impacts downstream yield and reproducibility, 2-(3-Bromo-5-chlorophenoxy)acetic acid offers the advantage of commercial availability at 95% purity with batch‑specific analytical documentation (NMR, HPLC, GC) . This reliability contrasts with custom‑synthesized analogs that may require in‑house purification or lack traceable QC data, reducing time‑to‑result in both academic and industrial settings.

Application
Selection Property
Validation Focus
Late-stage diversification via cross-coupling
Orthogonal C–Br reactivity handle
Cross-coupling selectivity relative to symmetric dihalo analogs
Herbicide lead optimization
Reported pre‑emergence activity in oxazole series
Weed control spectrum and SAR confirmation
Physicochemical library profiling
Elevated MW and lipophilicity vs. 3,5‑dichloro analog
Halogen-dependent property effects on ADME parameters
Multi-step synthetic sequences
Commercial 95% purity with batch QC data
Reproducible intermediate quality without in‑house purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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